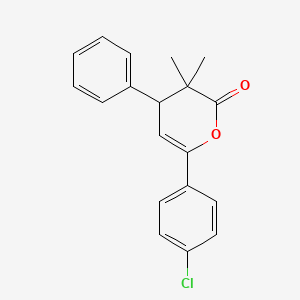
2-Bromo-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes It is a brominated derivative of 1,2-dihydronaphthalene, characterized by the presence of a bromine atom at the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,2-dihydronaphthalene typically involves the bromination of 1,2-dihydronaphthalene. One common method is the addition of bromine to a solution of 1,2-dihydronaphthalene in a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is often carried out at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted dihydronaphthalenes.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of the bromine atom can yield 1,2-dihydronaphthalene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dihydronaphthalenes, while oxidation can produce naphthoquinones or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,2-dihydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules that can be studied for their pharmacological properties.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,2-dihydronaphthalene in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In oxidation and reduction reactions, the bromine atom can be transformed into other functional groups, altering the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,4-dihydronaphthalene: Another brominated dihydronaphthalene with the bromine atom at the 4-position.
1,2-Dihydronaphthalene: The non-brominated parent compound.
2-Bromo-1,4-naphthoquinone: A brominated naphthoquinone with different electronic properties.
Uniqueness
2-Bromo-1,2-dihydronaphthalene is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated naphthalenes. Its position-specific bromination allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
652977-95-2 |
|---|---|
Molekularformel |
C10H9Br |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
2-bromo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7H2 |
InChI-Schlüssel |
UENHJUPTKOROMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC2=CC=CC=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


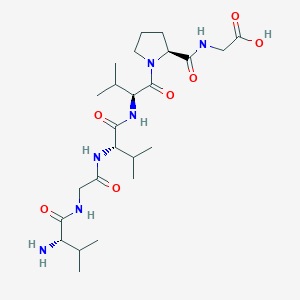
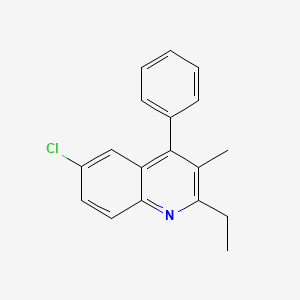
![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)
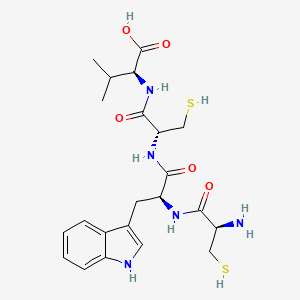
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
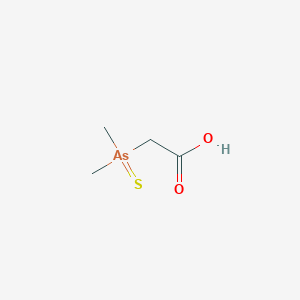
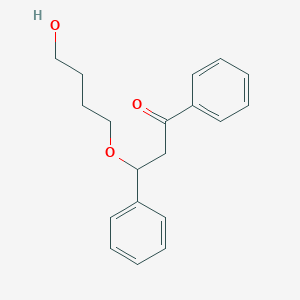
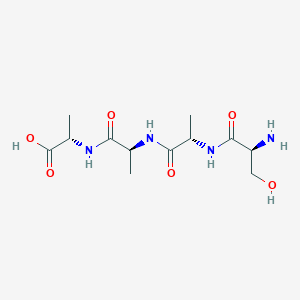
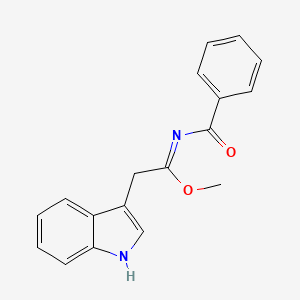


![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
